molecular formula C20H16N2O4S4 B492010 N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide CAS No. 494827-53-1

N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide

Cat. No.: B492010
CAS No.: 494827-53-1
M. Wt: 476.6g/mol
InChI Key: BTQQZPADEVGRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of thiophene rings and subsequent sulfonylation reactions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of thiophene derivatives often employs scalable methods such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . This method involves the coupling of boronic acids with halogenated thiophenes in the presence of a palladium catalyst.

Chemical Reactions Analysis

Types of Reactions

N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene rings typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiophene rings contribute to the compound’s electronic properties, which can affect its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide is unique due to its dual thiophene-sulfonamide structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S4/c23-29(24,19-3-1-13-27-19)21-17-9-5-15(6-10-17)16-7-11-18(12-8-16)22-30(25,26)20-4-2-14-28-20/h1-14,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQQZPADEVGRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.